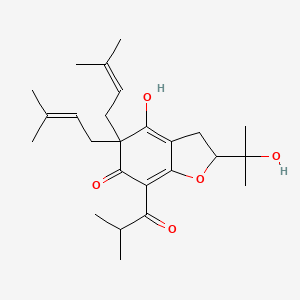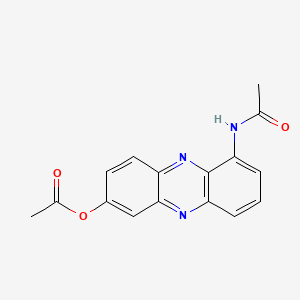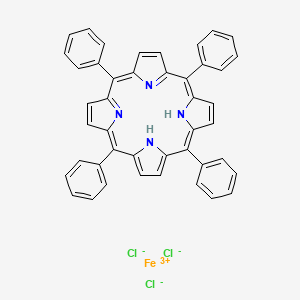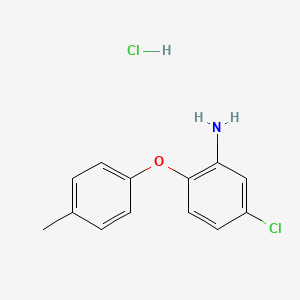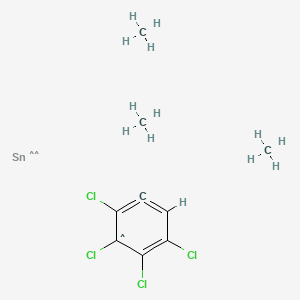
YTTERBIUM(III)CHLORID-HYDRAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) chloride hydrate is an inorganic compound with the chemical formula YbCl₃·xH₂O. It is a white crystalline solid that is highly soluble in water. This compound is a source of ytterbium ions (Yb³⁺) and is widely used in various scientific and industrial applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) chloride hydrate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Ytterbium(III) Chloride Hydrate primarily targets aryl halides . It reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step.
Mode of Action
The compound interacts with its targets through a process known as reductive dehalogenation . In this process, the ytterbium(III) ion in the compound acts as a catalyst , facilitating the removal of halogen atoms from aryl halides .
Biochemical Pathways
Its role as a catalyst in the reductive dehalogenation of aryl halides suggests that it may influence pathways involving these compounds
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ytterbium(III) Chloride Hydrate is limited. It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body. It’s important to note that the compound is poisonous if injected, and mildly toxic by ingestion .
Result of Action
The primary result of Ytterbium(III) Chloride Hydrate’s action is the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step. The compound’s action as a catalyst can therefore facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ytterbium(III) Chloride Hydrate. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This property can affect the compound’s stability and reactivity. Additionally, the compound should be stored in a dry environment to avoid contact with air, moisture, or easily oxidizable substances .
Biochemische Analyse
Biochemical Properties
Ytterbium(III) Chloride Hydrate plays a role in biochemical reactions. The valence electron configuration of Yb +3 (from Ytterbium(III) Chloride Hydrate) is 4 f13 5 s2 5 p6, which has crucial implications for the chemical behavior of Yb +3 . It is known to interact with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .
Cellular Effects
Ytterbium(III) Chloride Hydrate has effects on various types of cells and cellular processes. It is used in applications such as rare earth doping of yttrium oxide (Y 2 O 3) nanoparticles for the development of fluorescent materials . It is also used to track digestion in animals .
Molecular Mechanism
Ytterbium(III) Chloride Hydrate exerts its effects at the molecular level. It reacts with N-alkylsalicylideneimines to prepare yttrium (III) Schiff base complexes . It is widely used as NMR shift reagent, calcium ion probe and in DNA microarrays .
Temporal Effects in Laboratory Settings
The effects of Ytterbium(III) Chloride Hydrate over time in laboratory settings include its stability and degradation. It has good thermal stability and is relatively stable in air .
Dosage Effects in Animal Models
The effects of Ytterbium(III) Chloride Hydrate vary with different dosages in animal models. It is poisonous if injected, and mildly toxic by ingestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ytterbium(III) chloride hydrate can be synthesized through the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride, which is then converted to ytterbium(III) chloride hydrate .
Industrial Production Methods: In industrial settings, ytterbium(III) chloride hydrate is often produced by dissolving ytterbium oxide in hydrochloric acid, followed by crystallization. The compound can also be prepared by dehydrating hydrated ytterbium chloride using reagents such as trimethylsilyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions: Ytterbium(III) chloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to ytterbium(II) chloride under specific conditions.
Substitution Reactions: It reacts with organic ligands to form complexes.
Common Reagents and Conditions:
Reductive Dehalogenation: Ytterbium(III) chloride hydrate reacts with nickel(II) chloride (NiCl₂) to form a catalyst for the reductive dehalogenation of aryl halides.
Formation of Schiff Base Complexes: It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes.
Major Products:
Catalysts: The compound forms effective catalysts for various organic transformations.
Complexes: It forms complexes with organic ligands, which are used in different applications.
Vergleich Mit ähnlichen Verbindungen
- Ytterbium(III) oxide (Yb₂O₃)
- Ytterbium(III) fluoride (YbF₃)
- Ytterbium(III) nitrate (Yb(NO₃)₃)
Comparison: Ytterbium(III) chloride hydrate is unique due to its high solubility in water and its ability to form stable complexes with various organic ligands. Compared to ytterbium(III) oxide, which is less soluble, ytterbium(III) chloride hydrate is more versatile in aqueous solutions. Ytterbium(III) fluoride is used in dental applications due to its fluoride release, while ytterbium(III) nitrate is primarily used in the preparation of other ytterbium compounds .
Eigenschaften
CAS-Nummer |
19423-87-1 |
|---|---|
Molekularformel |
Cl3H2OYb |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
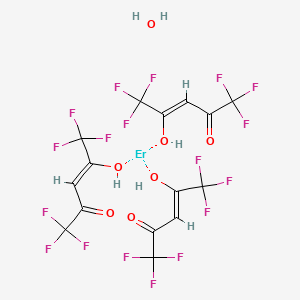
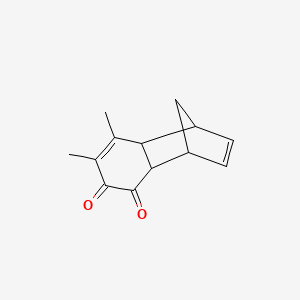
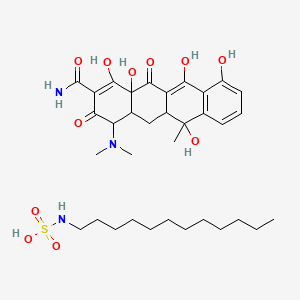
![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)
![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
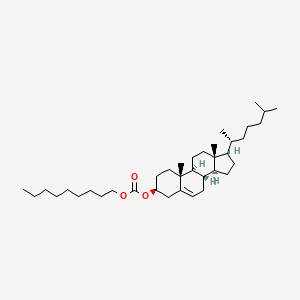
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
